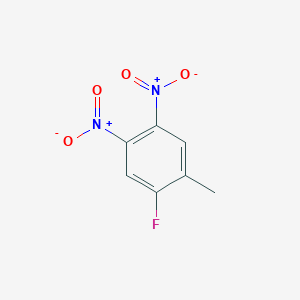

1-Fluoro-2-methyl-4,5-dinitrobenzene

Description

Contextualization within Halogenated Nitroaromatic Compound Chemistry

Halogenated nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more halogen atoms and nitro groups attached to an aromatic ring. The interplay between these functional groups imparts distinct chemical properties that are of significant interest in various research domains. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov This effect is particularly pronounced when the nitro groups are positioned ortho or para to the halogen atom, as this placement stabilizes the intermediate Meisenheimer complex formed during the reaction. nih.gov

The nature of the halogen atom also plays a crucial role in the reactivity of these compounds. Fluorine, being the most electronegative halogen, typically forms a strong carbon-fluorine bond. However, in the context of SNAr reactions on activated aromatic systems, the fluoride (B91410) ion is an excellent leaving group, often leading to faster reaction rates compared to other halogens. nih.gov This enhanced reactivity makes fluorinated nitroaromatic compounds highly valuable reagents in organic synthesis. The reactivity of these compounds is also influenced by the solvent, with studies on analogous compounds like 1-fluoro-2,4-dinitrobenzene (B121222) showing that hydrogen-bond donor solvents can assist in the departure of the fluoride ion.

The presence of additional substituents, such as the methyl group in 1-Fluoro-2-methyl-4,5-dinitrobenzene, further modulates the electronic and steric environment of the molecule, influencing the regioselectivity and kinetics of its reactions.

Significance and Research Rationale for this compound

The primary significance of this compound in contemporary chemical research lies in its utility as a scaffold for the synthesis of more elaborate chemical structures. The high reactivity of the fluorine atom towards nucleophilic displacement allows for the introduction of a wide array of functional groups.

A key research rationale for the use of this compound is demonstrated in the synthesis of derivatives for further chemical investigation. For instance, research has been conducted on compounds derived from a close structural relative, 1-(2-aminophenylethane)-2-fluoro-4,5-dinitrobenzene. nih.gov This indicates that the core structure of this compound can serve as a foundational element for building molecules with specific functionalities, which are then used in studies of sequential nucleophilic aromatic substitution reactions. nih.gov These reactions are fundamental in creating novel materials and heterocyclic compounds with interesting properties. nih.gov

The specific substitution pattern of this compound, with nitro groups ortho and meta to the fluorine atom, provides a unique electronic environment that can be exploited for selective chemical transformations.

Overview of Prior Research on Fluorinated Dinitrobenzene Analogues

While specific research on this compound is limited, a substantial body of work exists for its various isomers and analogues, providing valuable insights into its expected chemical behavior.

One of the most well-studied analogues is 1-fluoro-2,4-dinitrobenzene (DNFB) , also known as Sanger's reagent. DNFB has been extensively used in biochemistry for the N-terminal sequencing of proteins. Its reaction with the free amino group of an amino acid is a classic example of nucleophilic aromatic substitution. The kinetics and mechanisms of DNFB's reactions with various nucleophiles have been thoroughly investigated in different solvent systems.

Research into other fluorinated dinitrobenzene analogues has often been driven by their potential applications in materials science and as intermediates for pharmaceuticals and agrochemicals. For example, the synthesis and reactivity of compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have been explored, demonstrating the utility of fluoronitroaromatic compounds in creating novel molecules with unique properties. beilstein-journals.orgresearchgate.net These studies often focus on the regioselectivity of nucleophilic aromatic substitution and the influence of different activating and directing groups. beilstein-journals.orgresearchgate.net

Furthermore, the synthesis of various fluorotoluene derivatives has been a subject of interest, with methods being developed for the preparation of monofluoro dinitrotoluene compounds. These synthetic efforts, while not always targeting the specific 4,5-dinitro isomer, contribute to the general understanding of the synthetic pathways available for this class of compounds.

The table below provides a summary of some key fluorinated dinitrobenzene analogues and their primary areas of research:

| Compound Name | CAS Number | Key Research Focus |

| 1-Fluoro-2,4-dinitrobenzene | 70-34-8 | Protein sequencing (Sanger's reagent), Nucleophilic aromatic substitution studies |

| 4,5-Difluoro-1,2-dinitrobenzene | Not available | Synthesis of N-heteroacenes, phenoxazines, and phenothiazines |

| 1,3-Difluoro-4,6-dinitrobenzene | Not available | Building block for Marfey's reagent (peptide chemistry) |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Not available | Synthesis of novel pentafluorosulfanyl-containing compounds |

| 1-Fluoro-2-methyl-4-nitrobenzene | 455-88-9 | Synthetic intermediate |

This body of research on analogous compounds provides a solid framework for predicting the reactivity and potential applications of this compound, highlighting its position as a potentially useful, albeit less explored, member of the halogenated nitroaromatic family.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85233-14-3 |

|---|---|

Molecular Formula |

C7H5FN2O4 |

Molecular Weight |

200.12 g/mol |

IUPAC Name |

1-fluoro-2-methyl-4,5-dinitrobenzene |

InChI |

InChI=1S/C7H5FN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3 |

InChI Key |

DKIGICFLNPXDBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Fluoro 2 Methyl 4,5 Dinitrobenzene

Established Synthetic Pathways for Dinitrofluorobenzenes

The synthesis of dinitrofluorobenzenes, including the target compound, generally follows two well-established routes: the direct nitration of a substituted fluorobenzene or a halogen exchange reaction on a dinitrochlorobenzene precursor.

Nitration Reactions of Fluorinated Methylbenzenes

The most direct method for synthesizing nitro-substituted fluorinated methylbenzenes is through electrophilic aromatic nitration. This reaction typically involves treating the starting material, a fluorinated methylbenzene (such as 2-fluorotoluene), with a potent nitrating agent. nih.gov The standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The role of sulfuric acid is to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comchemistrysteps.com

The reaction proceeds via the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov Subsequent deprotonation re-establishes the aromaticity of the ring, resulting in the nitro-substituted product. nih.gov For the introduction of two nitro groups, harsher reaction conditions, such as the use of fuming nitric acid and higher temperatures, are often necessary for the second nitration step, as the first nitro group deactivates the ring towards further electrophilic attack. chemistrysteps.com

Halogen Exchange Reactions in Dinitrochlorobenzenes

An alternative pathway to fluorinated dinitroaromatics is through a nucleophilic aromatic substitution known as a halogen exchange (Halex) reaction. google.com This method is particularly useful when the corresponding chloro- or bromo-aromatic compound is more readily available or when direct nitration yields an undesirable isomer mixture. The reaction involves substituting a halogen, typically chlorine, with fluorine using a fluoride (B91410) salt, such as potassium fluoride (KF). google.com

These reactions are often conducted at elevated temperatures in aprotic polar solvents like sulfolane. google.com The success of the Halex reaction is highly dependent on the activation of the aromatic ring. The presence of strong electron-withdrawing groups, such as nitro groups, in positions ortho or para to the leaving halogen is crucial for activating the ring towards nucleophilic attack. This activation facilitates the addition-elimination mechanism characteristic of nucleophilic aromatic substitution. Catalysts, including crown ethers or phase-transfer catalysts, may be employed to enhance the reactivity of the fluoride salt. google.com While effective for many systems, the aromatic Finkelstein reaction (the exchange of other halogens for iodine) is generally less facile for aromatic chlorides and bromides unless specific catalysts, such as copper(I) iodide, are used. wikipedia.org

Targeted Synthesis of 1-Fluoro-2-methyl-4,5-dinitrobenzene

The specific synthesis of this compound is achieved by the dinitration of 2-fluorotoluene. The outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

Regioselectivity and Ortho/Para Directing Effects in Nitration for Methyl-Substituted Fluorobenzenes

In the electrophilic nitration of 2-fluorotoluene, the regiochemical outcome—the specific placement of the incoming nitro groups—is controlled by the combined influence of the methyl (-CH₃) and fluoro (-F) groups. Both substituents are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org

Methyl Group (-CH₃): This is an activating group that directs ortho and para. It stabilizes the carbocation intermediate through an electron-donating inductive effect and hyperconjugation.

Fluoro Group (-F): This is a deactivating group due to its strong electron-withdrawing inductive effect. However, through its electron-donating resonance effect (lone pairs on fluorine can be delocalized into the ring), it also directs incoming electrophiles to the ortho and para positions. libretexts.org

In 2-fluorotoluene, the positions are influenced as follows:

Position 3 is ortho to the -CH₃ group and ortho to the -F group.

Position 4 is meta to the -CH₃ group and para to the -F group.

Position 5 is para to the -CH₃ group and meta to the -F group.

Position 6 is ortho to the -CH₃ group.

The first nitration of 2-fluorotoluene predominantly yields 2-fluoro-5-nitrotoluene, with the nitro group directed to the para position relative to the activating methyl group and meta to the fluorine. semanticscholar.orgresearchgate.net The subsequent nitration introduces a second nitro group. The existing substituents (fluoro, methyl, and the first nitro group) now direct the second incoming electrophile. The first nitro group is a strong deactivating meta-director. The most favorable position for the second nitration is position 4, which is ortho to the first nitro group and para to the fluorine atom. This leads to the formation of the target molecule, this compound.

| Position on Ring | Relation to -CH₃ (Ortho, Para Director) | Relation to -F (Ortho, Para Director) | Combined Influence |

|---|---|---|---|

| 3 | Ortho | Ortho | Activated |

| 4 | Meta | Para | Activated by -F |

| 5 | Para | Meta | Strongly Activated by -CH₃ |

| 6 | Ortho | Meta | Activated by -CH₃ |

Optimization of Reaction Conditions and Yields

The synthesis of this compound typically involves the nitration of 1-fluoro-2-methylbenzene (2-fluorotoluene). smolecule.com Optimization of this two-step nitration process is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the temperature, the concentration and ratio of the nitrating agents, and the reaction time.

For the initial mononitration of 2-fluorotoluene, studies have shown that controlled temperatures are important. For instance, adding 2-fluorotoluene to nitric acid at -15 °C, followed by stirring and allowing the temperature to rise to 20 °C, can produce 2-fluoro-5-nitrotoluene. prepchem.com Another method uses a mixed acid (nitric and sulfuric acid) at temperatures between 20 to 35 °C. google.com

For the second nitration, which is more difficult due to the deactivating effect of the first nitro group, more forcing conditions are required. This typically involves using fuming nitric acid in combination with concentrated sulfuric acid and potentially higher reaction temperatures. chemistrysteps.comsmolecule.com The reaction must be carefully monitored to prevent over-nitration or the formation of undesired byproducts. The final product is typically purified through recrystallization to achieve high purity. smolecule.com The optimization aims to find a balance between achieving a high conversion rate and maintaining high selectivity for the desired 4,5-dinitro isomer. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Traditional nitration methods using mixed nitric and sulfuric acids pose significant environmental challenges due to their corrosive nature and the generation of large quantities of acidic waste. researchgate.net In response, green chemistry principles have been applied to develop more environmentally benign nitration processes.

A promising approach for the nitration of fluorotoluenes involves the use of solid acid catalysts. semanticscholar.org These catalysts, such as certain zeolites (e.g., H-beta) or metal oxides supported on silica (e.g., MoO₃/SiO₂), can facilitate the reaction under milder conditions and with higher regioselectivity. researchgate.net Using 70% nitric acid as the nitrating agent in place of the mixed-acid system reduces the amount of hazardous waste generated. Solid acid catalysts offer several advantages: they are often reusable, non-corrosive, and lead to a simpler work-up procedure, thereby minimizing environmental impact. semanticscholar.org Research on the nitration of 2-fluorotoluene has demonstrated that catalysts like H-beta can provide high selectivity for the desired para-nitro isomer in the first nitration step. researchgate.net Other green approaches applicable to nitration include microwave-assisted synthesis, which can accelerate reaction rates and improve yields, and the use of alternative nitrating agents that are less hazardous. researchgate.net

| Catalyst | Conversion of 2-Fluorotoluene (%) | Selectivity for 2-Fluoro-5-nitrotoluene (%) |

|---|---|---|

| MoO₃/SiO₂ | 55.25 | 88.9 |

| Fe/Mo/SiO₂ | 54.9 | 84.7 |

| H-beta | 35.6 | 95.6 |

Reactivity and Mechanistic Investigations of 1 Fluoro 2 Methyl 4,5 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for electron-deficient aromatic compounds like dinitrofluorobenzenes is the nucleophilic aromatic substitution (SNAr) reaction. This pathway allows for the displacement of a leaving group, typically a halide, by a wide range of nucleophiles.

General Principles of SNAr in Dinitrofluorobenzenes

Nucleophilic aromatic substitution on benzene (B151609) rings is generally challenging. However, the presence of strong electron-withdrawing groups, such as nitro groups (-NO2), positioned ortho and para to a good leaving group, like fluorine, dramatically facilitates this reaction. researchgate.net These activating groups serve two critical functions: they decrease the electron density of the aromatic ring, making it susceptible to attack by a nucleophile, and they stabilize the negatively charged intermediate formed during the reaction. researchgate.net

The generally accepted mechanism for SNAr reactions in dinitrofluorobenzenes proceeds via a two-step addition-elimination sequence, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (fluorine), leading to the formation of the tetrahedral Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. researchgate.net

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

The fluorine atom is an excellent leaving group in SNAr reactions, a fact attributed to its high electronegativity which polarizes the C-F bond, making the carbon atom highly electrophilic and thus facilitating the initial nucleophilic attack. This step is often, but not always, the rate-determining step of the reaction.

Kinetics and Reaction Rate Studies with Diverse Nucleophiles

Extensive kinetic studies on 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) with various nucleophiles have provided deep insights into the factors governing SNAr reaction rates. These studies typically operate under pseudo-first-order conditions to determine second-order rate coefficients.

The reactions of DNFB with primary and secondary amines, including alicyclic amines like piperidine (B6355638), have been thoroughly investigated in different solvents. researchgate.netresearchgate.netpsu.edunih.gov Kinetic studies show that these reactions often proceed straightforwardly to yield the corresponding N-dinitrophenylamines. psu.edu

The rate of reaction is highly dependent on the nucleophilicity of the amine and the solvent used. For instance, kinetic studies of DNFB with piperidine in various aprotic solvents revealed that the reaction can be subject to base catalysis, where a second molecule of the amine facilitates the deprotonation of the zwitterionic intermediate, accelerating the elimination step. psu.edunih.gov In solvents with hydrogen-bond donor properties like chloroform, base catalysis is less significant because the solvent can assist in stabilizing the leaving fluoride (B91410) ion. psu.edunih.gov

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are often linear for a series of related amines, yielding a βnuc value that provides insight into the degree of bond formation in the transition state. researchgate.netresearchgate.net A kinetic study of DNFB with a series of primary amines in water showed an excellent linear Brønsted correlation with a βnuc of 0.46, suggesting a mechanism where the expulsion of the leaving group occurs after the rate-determining step. researchgate.net

| Amine Nucleophile | Solvent | Second-Order Rate Constant (k_A) [M⁻¹s⁻¹] | Temperature (°C) |

| Piperidine | Toluene | 0.054 | 15 |

| Piperidine | Benzene | 0.117 | 15 |

| Piperidine | Dioxane | 0.298 | 15 |

| Piperidine | Tetrahydrofuran | 0.96 | 15 |

| Piperidine | Ethyl Acetate | 0.583 | 15 |

| Piperidine | Acetone | 2.07 | 15 |

| Piperidine | Acetonitrile | 5.83 | 15 |

| Piperidine | Nitromethane | 6.19 | 15 |

| Perhydroazepine | Ethyl Acetate | Varies with concentration | 25 |

Data compiled from studies on 1-fluoro-2,4-dinitrobenzene. psu.edunih.gov

DNFB and related compounds are known to react readily with biological nucleophiles, particularly the thiol groups of amino acids like cysteine and glutathione (B108866). wikipedia.orgnih.gov This reactivity is the basis for the historical use of DNFB as Sanger's reagent for labeling the N-terminal amino acids of proteins. wikipedia.org

Kinetic studies involving a series of biothiols with DNFB in aqueous media have been performed to understand their reactivity patterns and mechanisms. nih.gov The nucleophilic center in these reactions is confirmed to be the sulfur atom of the thiol group (-SH). nih.gov The reactivity is highly dependent on the pH of the medium, as the anionic thiolate form (RS⁻) is a much more potent nucleophile than the neutral thiol (RSH).

The reaction mechanism with biothiols is believed to be on the borderline between a concerted and a stepwise pathway. nih.gov Analysis of Brønsted-type plots for these reactions helps in elucidating the rate-determining step. Intramolecular hydrogen bonding within the biothiol molecule can play a significant role in stabilizing intermediates and enhancing nucleophilic strength. nih.gov The formation of adducts between dinitrofluorobenzenes and biothiols is biologically significant as it can alter the structure and function of proteins and other biological molecules. nih.govnih.gov

Anionic nucleophiles, such as hydroxide (B78521) ions and carbanions, also participate in SNAr reactions with dinitrofluorobenzenes. The reaction of DNFB with hydroxide ion has been studied in various media, including water-in-oil microemulsions, to yield 2,4-dinitrophenol. researchgate.net The kinetics of this substitution are influenced by the reaction medium, with micellar systems showing catalytic effects. researchgate.netnih.gov

While less common, carbanions can also act as nucleophiles in SNAr reactions. For example, the reaction of p-dinitrobenzene with a carbanion has been studied, providing evidence for an electron transfer mechanism in some cases. researchgate.net The high electrophilicity of the dinitrophenyl system makes it susceptible to attack by a range of carbon-based nucleophiles, although this area is less explored than reactions with N- and S-based nucleophiles.

Mechanistic Continuum: Stepwise, Concerted, and Borderline Pathways

While the two-step stepwise mechanism involving a stable Meisenheimer intermediate is the classical model for SNAr reactions, recent computational and experimental evidence, particularly from kinetic isotope effect (KIE) studies, has shown that this is not universally true. researchgate.netnih.gov Many SNAr reactions, in fact, proceed through a one-step, or "concerted," pathway where the Meisenheimer structure represents a transition state rather than a true intermediate.

The specific mechanism—stepwise, concerted, or borderline—depends on several factors:

The Leaving Group: Reactions with poor leaving groups like fluoride are more likely to be stepwise because the initial addition step is faster than the subsequent slow elimination. researchgate.net

Ring Activation: Highly electron-deficient rings (e.g., those with multiple nitro groups) stabilize the Meisenheimer complex, favoring a stepwise pathway. sigmaaldrich.com

The Nucleophile and Solvent: The nature of the nucleophile and the ability of the solvent to stabilize intermediates and transition states also influence the reaction coordinate.

For dinitrofluorobenzenes, stepwise mechanisms are frequently observed precisely because fluoride is a poor leaving group and the two nitro groups provide substantial stabilization for the anionic intermediate. researchgate.netresearchgate.net However, studies on reactions with biothiols suggest a borderline mechanism, indicating the delicate balance of factors that can shift the reaction along the mechanistic continuum. nih.gov Kinetic studies on the reactions of DNFB with biothiols have suggested that the mechanism may lie on the borderline between concerted and stepwise pathways. nih.gov

Formation and Stability of Meisenheimer Complexes

The hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.govlibretexts.org In the case of 1-fluoro-2-methyl-4,5-dinitrobenzene, a nucleophile attacks the carbon atom bearing the fluorine leaving group (the C1 or ipso-position). This attack disrupts the aromaticity of the ring and forms a tetrahedral intermediate.

The stability of this complex is crucial to the reaction's progress and is significantly enhanced by the presence of strong electron-withdrawing groups. The two nitro groups at the C4 and C5 positions are pivotal in stabilizing the negative charge of the intermediate through resonance delocalization. libretexts.org The negative charge can be effectively spread onto the electronegative oxygen atoms of the nitro groups, which is a highly stabilizing feature. libretexts.org While stable Meisenheimer complexes of some polynitro-aromatic compounds have been isolated and characterized as salts, they are typically transient intermediates in SNAr reactions. nih.govlibretexts.org The stability of the complex for this compound would be sufficient to facilitate the subsequent elimination of the fluoride ion and completion of the substitution reaction.

Substituent Effects on Reactivity (e.g., Nitro Group Positioning, Methyl Group Influence)

The reactivity of this compound in SNAr reactions is a direct consequence of the electronic and steric effects of its substituents.

Nitro Group Positioning: The two nitro groups are powerful activating groups due to their strong electron-withdrawing nature through both the inductive and resonance effects. byjus.com Their placement ortho and para to the reaction center (C1) is critical for stabilizing the negatively charged Meisenheimer intermediate. The resonance structures of the intermediate show that the negative charge is delocalized onto the oxygen atoms of both nitro groups, which is a major stabilizing factor that lowers the activation energy for the reaction. libretexts.org

Methyl Group Influence: The methyl group at the C2 position exerts two opposing effects.

Electronic Effect: As an alkyl group, it is weakly electron-donating through induction. This effect slightly counteracts the electron-withdrawing pull of the nitro groups, leading to a minor deactivating effect on the ring towards nucleophilic attack compared to a non-methylated analogue.

Steric Effect: The methyl group ortho to the site of nucleophilic attack presents a steric hindrance. This can impede the approach of the incoming nucleophile, potentially slowing the reaction rate, especially if the nucleophile is bulky. Studies on methyl-substituted dinitrobenzene radical anions indicate that steric effects can influence the electronic properties of the system. acs.org

The net effect on reactivity is a balance between the powerful activation by the two nitro groups and the modest deactivation and steric hindrance from the methyl group.

Leaving Group Effects in Dinitrohalogenated Benzenes (Fluorine vs. Other Halogens/Nitro Groups)

In SNAr reactions, the nature of the leaving group significantly impacts the reaction rate. For activated aryl halides, the typical reactivity order, often called the "element effect," is F > Cl > Br > I. nih.gov This is contrary to the trend observed in SN2 reactions, where I⁻ is the best leaving group.

The reason for this difference lies in the mechanism. In SNAr, the rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. researchgate.netccsenet.org

Other Halogens: While chlorine, bromine, and iodine are less electronegative, their greater polarizability can play a role. However, the dominant factor in these activated systems is the rate of formation of the complex, which is most enhanced by fluorine's electronegativity.

Table 2: Leaving Group Reactivity in Activated SNAr Reactions

| Leaving Group (X) | Typical Reactivity Order | Primary Reason |

|---|---|---|

| -F | Highest | High electronegativity strongly polarizes the C-X bond, accelerating nucleophilic attack. nih.gov |

| -Cl | Intermediate | Lower electronegativity than F, leading to a less electrophilic carbon center. nih.gov |

| -Br | Intermediate | Similar in reactivity to Cl. |

| -I | Lowest | Least electronegative halogen, resulting in the slowest initial attack. |

| -NO₂ | High | Can be displaced; its leaving group ability is comparable to halogens in many cases. nih.gov |

Other Electrophilic or Radical-Mediated Transformations

Due to the presence of two strongly deactivating nitro groups, the benzene ring of this compound is extremely electron-deficient. Consequently, it is highly resistant to electrophilic aromatic substitution reactions, which require an electron-rich aromatic system. Conditions that would nitrate (B79036) or halogenate benzene would have no effect on this compound.

However, the electron-deficient nature of the ring makes it susceptible to reactions involving electron transfer, potentially leading to radical-mediated transformations. The reduction of dinitroaromatic compounds can generate radical anions. rsc.org For instance, the reaction of hydroxyl radicals with nitrobenzene (B124822) is known to proceed via the formation of a radical adduct. acs.org While specific studies on this compound are not prevalent, it is conceivable that under appropriate reducing conditions or in the presence of radical initiators, it could undergo transformations via a radical-nucleophilic substitution (SRN1) mechanism or form stable radical anions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Fluoro 2 Methyl 4,5 Dinitrobenzene and Its Derivatives

NMR Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For fluorinated dinitrobenzene derivatives, ¹H, ¹³C, and ¹⁹F NMR spectra provide key data on the electronic environment of each nucleus, confirming substituent positions and revealing through-bond and through-space interactions.

While specific data for 1-fluoro-2-methyl-4,5-dinitrobenzene is not available, analysis of the isomer 1-fluoro-5-methyl-2,4-dinitrobenzene (also known as 2,4-dinitro-5-fluorotoluene) offers a comparative model. nih.gov In this molecule, the single proton on the aromatic ring would be expected to appear as a singlet in the ¹H NMR spectrum, significantly downfield due to the strong electron-withdrawing effects of the two nitro groups and the fluorine atom. The methyl protons would also appear as a singlet, at a chemical shift typical for a methyl group attached to an aromatic ring, but potentially shifted slightly downfield due to the adjacent nitro group.

In the case of 1-fluoro-2,4-dinitrobenzene (B121222) , which lacks the methyl group, the ¹H NMR spectrum shows three aromatic protons with distinct chemical shifts and coupling patterns that confirm their relative positions. chemicalbook.com The proton between the two nitro groups would be the most deshielded.

For derivatives of 2-fluorotoluene , studies have shown that the spin-spin coupling constant between the fluorine and the methyl protons (⁴J(F,CH₃)) is highly dependent on the substitution pattern, varying from 1.69 to 2.55 Hz. cdnsciencepub.com This variability is attributed to the influence of substituents on the conformational preference of the methyl group relative to the fluorine atom, which can be analyzed to understand intramolecular interactions.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Aromatic Protons in Dinitrobenzene Derivatives

| Compound | H-3 | H-5 | H-6 | Solvent |

| 1-Fluoro-2,4-dinitrobenzene | ~8.98 | ~8.58 | ~7.59 | CDCl₃ |

Note: This table is based on data for 1-fluoro-2,4-dinitrobenzene and serves as a predictive model for related structures.

Mass Spectrometry for Molecular Structure and Reaction Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For nitrated aromatic compounds, electron ionization (EI) mass spectrometry typically reveals a prominent molecular ion peak (M⁺•) and characteristic fragmentation pathways.

For a compound like This compound , the molecular weight is 214.14 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 214. Key fragmentation patterns for dinitrotoluene compounds often involve the loss of nitro groups (NO₂, m/z 46) and other small neutral molecules. nist.gov

For instance, the mass spectrum of the related compound 1-fluoro-2-methyl-4-nitrobenzene (a potential synthetic precursor) shows a molecular weight of 155.13 g/mol . chemicalbook.com The fragmentation would likely involve loss of a nitro group. Similarly, the mass spectrum of 1-fluoro-2,4-dinitrobenzene (molecular weight 186.10 g/mol ) is well-documented and shows characteristic fragmentation. nist.gov

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent molecule and its fragments, providing an additional layer of certainty in structural identification. rsc.org

Interactive Data Table: Expected m/z Values for Key Fragments of this compound

| Fragment Ion | Formula | Expected m/z |

| [M]⁺ | [C₇H₅FN₂O₄]⁺ | 214 |

| [M - NO₂]⁺ | [C₇H₅FNO₂]⁺ | 168 |

| [M - 2NO₂]⁺ | [C₇H₅F]⁺ | 122 |

Note: This table represents predicted fragmentation based on the general behavior of nitroaromatic compounds.

Infrared and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Structure

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and probe the electronic transitions within a molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of a dinitro-fluoromethyl-benzene derivative would be dominated by strong absorption bands characteristic of the nitro groups. Specifically, asymmetric and symmetric stretching vibrations of the N-O bonds in aromatic nitro compounds typically appear in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-F bond stretch would be observed in the 1100-1250 cm⁻¹ region, while C-H stretching and bending vibrations of the aromatic ring and methyl group would also be present. For example, the IR spectrum of 1,5-difluoro-2,4-dinitrobenzene (B51812) clearly shows these characteristic nitro group absorptions. nist.gov

UV-Vis Spectroscopy: The electronic structure of these compounds, characterized by a π-conjugated system with strong electron-withdrawing nitro groups, gives rise to distinct absorption bands in the UV-Vis region. The spectrum of 1-fluoro-2,4-dinitrobenzene shows strong absorbance in the UV region, which is typical for highly substituted benzene (B151609) rings. nist.gov The position and intensity of these bands are sensitive to the substitution pattern and the solvent used, providing information about the electronic transitions within the molecule.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound is reported, the structures of several related derivatives offer valuable insights.

The crystal structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene has been determined, confirming the substitution pattern and revealing details about its solid-state packing. mdpi.com Similarly, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene shows a nearly planar molecule, with the nitro group slightly twisted out of the plane of the benzene ring. researchgate.netnih.gov The crystal packing is stabilized by π-π stacking interactions between adjacent aromatic rings and C-H···O hydrogen bonds. researchgate.net

Studies on a series of fluorodinitrobenzenes, including 1,5-difluoro-2,4-dinitrobenzene , have utilized single-crystal X-ray diffraction to confirm their molecular structures and analyze intermolecular interactions, which are crucial for understanding properties like melting point and density. researchgate.net It is expected that this compound, if crystallized, would also exhibit a planar or near-planar conformation with significant intermolecular interactions, likely including C-H···O and potentially F···O or F···H contacts, influencing its crystal packing.

Computational and Theoretical Chemistry Studies on 1 Fluoro 2 Methyl 4,5 Dinitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and predict the reactivity of molecules like 1-fluoro-2-methyl-4,5-dinitrobenzene. DFT calculations for similar nitroaromatic compounds typically involve optimizing the molecular geometry to find the lowest energy conformation. nih.gov From this optimized structure, a wealth of electronic properties can be determined.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the two nitro groups and the fluorine atom would be expected to significantly lower the LUMO energy, making the molecule susceptible to nucleophilic attack. This is a characteristic feature of many dinitrobenzene derivatives. nih.gov

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In the case of this compound, the areas around the nitro groups would exhibit a strong negative potential, while the aromatic ring, particularly the carbons attached to the nitro groups, would show a positive potential, indicating sites prone to nucleophilic aromatic substitution.

Illustrative Computed Properties for a Dinitrotoluene Isomer

To illustrate the type of data generated, the following table shows computed properties for the related isomer, 2,4-dinitrotoluene (B133949).

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | 1-methyl-2,4-dinitrobenzene |

| CAS Number | 121-14-2 |

Table compiled from publicly available data. nih.gov

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling, particularly using DFT, is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this would involve modeling its reactions, such as nucleophilic aromatic substitution (SNAr), which is a common reaction for nitro-activated aryl fluorides.

Researchers can map the entire potential energy surface of a reaction. This process involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics. Studies on similar compounds, like 1-chloro-2,4-dinitrobenzene, utilize these methods to understand their reactivity. researchgate.net

For this compound, computational models could predict whether a nucleophile would preferentially attack the carbon bearing the fluorine atom or one of the nitro-substituted carbons. The calculations would also reveal the structure of the Meisenheimer complex, a key intermediate in SNAr reactions of nitroaromatic compounds. The relative stability of different possible intermediates and transition states would provide insight into the regioselectivity of the reaction.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are a powerful tool for predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict its vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the peaks in an experimentally measured spectrum. researchgate.net For example, characteristic stretching frequencies for the C-F, C-N, and N=O bonds can be identified.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. These calculations help in the structural elucidation of the molecule by correlating the computed chemical shifts with experimental data. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule and thus its color and photophysical properties. mdpi.com

Predicted Spectroscopic Data Categories

| Spectroscopic Data | Information Provided |

| FTIR/Raman | Vibrational modes, functional group identification |

| NMR | Chemical shifts, molecular structure connectivity |

| UV-Vis | Electronic transitions, chromophores |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for understanding the behavior of a large ensemble of molecules and their intermolecular interactions. For a compound like this compound, MD simulations can provide insights into its bulk properties, such as density, melting point, and crystal packing.

In an MD simulation, the motion of each atom is calculated over time based on a force field, which is a set of parameters describing the potential energy of the system. These force fields can be derived from or validated by quantum mechanical calculations. Studies on related energetic materials like fluorodinitrobenzenes have used computational methods to investigate how non-covalent interactions, such as π-π stacking and hydrogen bonding, influence crystal packing and physical properties like the melting point. researchgate.net For this compound, MD simulations could be used to understand how the fluorine, methyl, and nitro groups direct the packing of molecules in the solid state and influence its physical characteristics.

Applications of 1 Fluoro 2 Methyl 4,5 Dinitrobenzene in Specialized Organic and Analytical Chemistry

Derivatization Reagent in Analytical Chemistry

1-Fluoro-2,4-dinitrobenzene (B121222) and its derivatives are extensively used as derivatization agents to enhance the detection and quantification of analytes in complex mixtures. sigmaaldrich.comsigmaaldrich.com The process of derivatization involves chemically modifying a compound to produce a new compound with properties that are more suitable for analysis by methods such as chromatography.

Pre-column derivatization is a technique where the analyte of interest is chemically modified before its introduction into the chromatography system. 1-Fluoro-2,4-dinitrobenzene is an ideal reagent for this purpose, especially in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.com The reaction of FDNB with non-chromophoric or poorly chromophoric analytes, such as amino acids and amines, introduces the highly UV-active dinitrophenyl (DNP) group into the molecule. wikipedia.org This DNP moiety has a strong absorbance at approximately 340 nm, which significantly enhances the sensitivity of detection by UV-Vis detectors in HPLC. fishersci.com

The derivatization process is typically straightforward and results in stable derivatives that can be easily separated by reverse-phase HPLC. fishersci.com This method allows for the detection of analytes at very low concentrations, often in the picomole to subnanomolar range. sigmaaldrich.comfishersci.com The enhanced detectability and separation efficiency make FDNB a valuable tool for trace analysis in various matrices.

One of the most significant applications of 1-Fluoro-2,4-dinitrobenzene is in the quantification of amino acids. In 1945, Frederick Sanger pioneered the use of FDNB to determine the N-terminal amino acid of polypeptide chains, a groundbreaking work that was crucial in sequencing insulin. wikipedia.org The reaction between FDNB and the free amino group of an amino acid results in the formation of a stable dinitrophenyl-amino acid (DNP-amino acid). wikipedia.org These DNP-amino acids are colored and can be readily quantified.

This method has been adapted for the quantitative analysis of amino acids in various biological samples. After derivatization, the resulting DNP-amino acids are separated by HPLC and quantified by comparing their peak areas to those of known standards. This approach has been used to analyze amino acids in protein hydrolysates and other complex biological fluids. More recently, Sanger's reagent has been employed for the analysis of reduced and oxidized forms of glutathione (B108866) and cysteine in biological systems, including blood and cell lysates, using HPLC. wikipedia.org

Table 1: Research Findings on Amino Acid Quantification using Dinitrofluorobenzene Derivatives

| Analyte(s) | Derivatizing Reagent | Analytical Method | Key Findings |

| N-terminal amino acids of polypeptides | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Paper Chromatography / HPLC | Enabled the first sequencing of a protein (insulin). wikipedia.org |

| Free amino acids | 1-Fluoro-2,4-dinitrobenzene (FDNB) | HPLC-UV | Forms stable DNP-derivatives allowing for sensitive detection. chemspider.comrsc.org |

| Glutathione and Cysteine (reduced/oxidized forms) | 1-Fluoro-2,4-dinitrobenzene (FDNB) | HPLC | Effective for distinguishing and quantifying these thiols in complex biological matrices. wikipedia.org |

| Aminoglycoside compounds | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Not specified | Used as a derivatization agent for compounds like amikacin, gentamicin, and neomycin. sigmaaldrich.com |

The high reactivity of 1-Fluoro-2,4-dinitrobenzene with the amino functionality makes it a general reagent for the detection of primary and secondary amines. sigmaaldrich.com This is particularly useful in complex matrices where the direct detection of these amines is challenging due to their low concentrations or the presence of interfering substances. The derivatization with FDNB not only enhances detectability but also improves the chromatographic properties of the amines, leading to better separation and resolution. This method has been applied to the analysis of various amines in environmental, food, and biological samples.

Precursor in the Synthesis of Advanced Organic Materials or Intermediates

Beyond its role as a derivatization agent, 1-Fluoro-2,4-dinitrobenzene serves as a versatile precursor in the synthesis of more complex organic molecules and materials. The fluorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of the dinitrophenyl moiety into a wide range of structures. For example, it is used to prepare alkyl 2,4-dinitrophenyl ethers. nih.gov This reactivity has been exploited in the synthesis of various compounds, including some with potential applications in materials science and medicinal chemistry. For instance, the related compound 1,5-difluoro-2,4-dinitrobenzene (B51812) is a key intermediate in the synthesis of the herbicide flumioxazin. While specific applications of 1-Fluoro-2-methyl-4,5-dinitrobenzene in advanced materials are not widely documented, the general reactivity of dinitrofluorobenzene compounds suggests their potential as building blocks in the synthesis of polymers or other functional materials where the dinitrophenyl group can impart specific electronic or physical properties.

Role in Chiral Resolution Methodologies (e.g., Marfey's Reagent Analogues)

A significant evolution of dinitrofluorobenzene chemistry is in the field of chiral separations. This is exemplified by Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), which is a chiral derivatizing agent. sigmaaldrich.com Marfey's reagent is synthesized from 1,5-difluoro-2,4-dinitrobenzene and L-alaninamide.

Marfey's reagent reacts with enantiomeric mixtures of amino acids or other chiral primary and secondary amines to form diastereomeric derivatives. These diastereomers, having different physical properties, can be separated using standard achiral reversed-phase HPLC. fishersci.com The L-amino acid derivative of the analyte will typically have a different retention time than the D-amino acid derivative, allowing for their resolution and quantification. The dinitrophenyl group in Marfey's reagent provides the strong UV chromophore for sensitive detection. fishersci.com

The success of Marfey's reagent has led to the development of numerous analogues, where the L-alaninamide moiety is replaced with other chiral amino acids or their amides, such as L-valinamide or L-leucinamide. These analogues can offer improved resolution for specific classes of chiral compounds. The choice of the chiral auxiliary in the Marfey's reagent analogue can be tailored to optimize the separation of a particular pair of enantiomers.

Table 2: Examples of Marfey's Reagent and its Analogues in Chiral Resolution

| Reagent Name | Chiral Auxiliary | Precursor | Application |

| Marfey's Reagent (FDAA) | L-Alaninamide | 1,5-Difluoro-2,4-dinitrobenzene | General chiral resolution of amino acids and primary amines. sigmaaldrich.com |

| L-FDVA | L-Valinamide | 1,5-Difluoro-2,4-dinitrobenzene | Chiral derivatizing agent for amino acids. |

| L-FDLA | L-Leucinamide | 1,5-Difluoro-2,4-dinitrobenzene | Chiral derivatization with improved sensitivity for LC/MS. |

| D-Amino Acid Analogues | D-Amino Acids | 1,5-Difluoro-2,4-dinitrobenzene | Can provide enhanced separation of diastereomers compared to L-amino acid analogues for certain analytes. |

Environmental Transformation and Degradation Pathways of Nitrated Aromatic Compounds General Class Relevance to 1 Fluoro 2 Methyl 4,5 Dinitrobenzene

Atmospheric Transformation Mechanisms (e.g., Photochemical Formation and Degradation, Reaction with Radicals)

The atmospheric transformation of nitrated aromatic compounds is primarily driven by photochemical reactions and interactions with highly reactive atmospheric radicals. europa.eucopernicus.org The oxidation of these compounds is mainly controlled by the hydroxyl radical (OH), but they also react with the nitrate (B79036) radical (NO₃) and ozone (O₃). copernicus.org

Photochemical Degradation: Sunlight can directly induce the degradation of nitroaromatic compounds. This process, known as photolysis, involves the absorption of light energy, which can lead to the transformation of the molecule's structure. nih.gov For instance, the photolysis of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) in solution using simulated sunlight or UV light leads to the formation of various degradation products, including a mono-benzofurazan and the reduction of a nitro group to a nitroso group. semanticscholar.org The photodegradation of metronidazole (B1676534) is initiated by the transformation of its nitro group into a nitroso group, which then leads to the formation of phenols. nih.gov Similarly, the photochemical degradation of N-2,4-dinitrophenyl-leucine can result in the formation of 4-nitro-2-nitrosoaniline. rsc.org The presence of other functional groups on the aromatic ring influences the specific degradation pathways and products. nih.gov For nitrophenolate compounds, hydration can significantly shift the electronic transition energy, indicating a strong interaction with water molecules that affects their photochemical properties. acs.org

Reaction with Radicals: Nitrated aromatic compounds are subject to attack by atmospheric radicals, which are key oxidants in the troposphere.

Hydroxyl Radical (OH): The OH radical is a primary driver for the oxidation of aromatic compounds during the daytime. copernicus.orgcopernicus.org The reaction of OH radicals with aromatic precursors in the presence of nitrogen oxides (NOx) is a significant pathway for the formation of nitrated aromatics. copernicus.orgnih.gov This process involves the radical adding to the aromatic ring, initiating a series of reactions that can lead to nitration. europa.eunih.gov

Nitrate Radical (NO₃): During the nighttime, the nitrate radical (NO₃) becomes a significant oxidant. nih.govnih.gov It arises from the oxidation of nitrogen dioxide (NO₂) by ozone. nih.gov The NO₃ radical reacts rapidly with a wide variety of aromatic compounds. nih.govnih.gov The reactivity of aromatic compounds with nitrate radicals generally decreases as the electron-donating characteristics of their functional groups decrease. nih.gov These reactions can occur in both the gas phase and the aqueous phase (e.g., in cloud or fog water), with aqueous-phase reactions being particularly favorable. nih.govresearchgate.net Reactions of gas-phase PAHs with NO₃ radicals can form nitro-PAHs. nih.gov

These atmospheric transformations result in the chemical alteration of the parent compounds, leading to a variety of products with different properties and potential environmental impacts. The atmospheric lifetimes of aromatic compounds can range from a few hours to several days, depending on their reactivity. copernicus.org

Biotransformation and Biodegradation Potential in Environmental Systems

The microbial breakdown of nitrated aromatic compounds is a key process in their removal from soil and water systems. The presence of both nitro groups and a fluorine atom in compounds like 1-Fluoro-2-methyl-4,5-dinitrobenzene presents unique challenges and pathways for biodegradation.

Biotransformation of Dinitrotoluenes: Research on 2,4-dinitrotoluene (B133949) (DNT), a structural analog of this compound, provides significant insight into potential biotransformation pathways. Microorganisms, including bacteria and fungi, can transform DNT under both anaerobic (oxygen-free) and aerobic (oxygen-present) conditions. dtic.milnih.gov

Anaerobic Transformation: Under anaerobic conditions, the primary transformation pathway involves the reduction of the nitro groups (—NO₂) to amino groups (—NH₂). nih.govcdc.gov For example, the biotransformation of 2,4-DNT by activated sludge can lead to intermediates such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, eventually forming 2,4-diaminotoluene. dtic.milcdc.gov Pseudomonas aeruginosa has been shown to reduce DNT, with reduction and acetylation being major biotransformation pathways. dtic.mil

Fungal Degradation: Fungi, such as Mucrosporium sp., can transform 2,4-dinitrotoluene into products like 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and various azoxytoluenes. capes.gov.brnih.gov The white-rot fungus Phanerochaete chrysosporium is capable of mineralizing 2,4-dinitrotoluene. nih.gov

Biodegradation of Fluorinated Aromatics: The carbon-fluorine (C-F) bond is exceptionally strong, making fluorinated compounds generally resistant to microbial degradation. mdpi.com

Challenges: Direct cleavage of the C-F bond by microorganisms is rare. mdpi.com The high stability of the bond means that significant energy is required for its cleavage, which is often biologically unfeasible. mdpi.com

Potential Mechanisms: Biodegradation of polyfluorinated compounds (PFCs) often proceeds not by direct attack on the C-F bond, but by metabolic activation of other functional groups on the molecule. mdpi.com For this compound, microbes might initially transform the nitro groups. These initial reactions could alter the electronic properties of the molecule, potentially making the C-F bond more susceptible to subsequent cleavage. mdpi.comresearchgate.net Aerobic bacteria have developed several strategies to remove nitro groups from aromatic rings, including dioxygenase-catalyzed reactions that insert two hydroxyl groups and lead to the spontaneous elimination of the nitro group. nih.gov

The combination of nitro and fluoro substituents suggests that the biodegradation of this compound would likely involve a consortium of microorganisms employing a series of complex enzymatic reactions. nih.gov

Table 1: Examples of Biotransformation Products from 2,4-Dinitrotoluene (DNT) This table is based on data for DNT, a related compound, to infer potential pathways for this compound.

| Microorganism/System | Condition | Key Transformation Products | Reference |

| Pseudomonas aeruginosa | Aerobic & Denitrifying | 2-Amino-4-nitrotoluene, 4-Acetylamino-2-nitrotoluene, 2,4-Diaminotoluene | dtic.mil |

| Denitrifying Enrichment Culture | Denitrifying | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,4-Diaminotoluene | dtic.mil |

| Mucrosporium sp. | Aerobic | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,2'-Dinitro-4,4'-azoxytoluene, 4,4'-Dinitro-2,2'-azoxytoluene, 4-Acetamido-2-nitrotoluene | capes.gov.brnih.gov |

| Activated Sludge | Anaerobic | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2-Nitroso-4-nitrotoluene, 4-Nitroso-2-nitrotoluene | cdc.gov |

| Phanerochaete chrysosporium | Aerobic | Mineralization (breakdown to CO₂) | nih.gov |

Formation Mechanisms of Nitrated Aromatics in Environmental Contexts (Primary vs. Secondary Formation)

Nitrated aromatic compounds enter the environment through two main pathways: direct emission (primary formation) and chemical formation within the atmosphere (secondary formation). europa.eugoldschmidt.info

Primary Formation: Primary formation involves the direct release of nitrated aromatic compounds into the atmosphere from their source. copernicus.org Major primary sources include:

Combustion Processes: Incomplete combustion of fossil fuels, particularly from diesel engines, and biomass burning are significant sources of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and other nitrated aromatics. nih.govgoldschmidt.infocopernicus.org

Industrial Use: While this compound is a specific laboratory chemical, the broader class of dinitrotoluenes is associated with industrial activities, such as munitions manufacturing, leading to potential environmental release. asm.org

Secondary Formation: Secondary formation is a major, often dominant, source of nitrated aromatic compounds in the atmosphere, especially in urban and polluted areas. europa.eucopernicus.orggoldschmidt.infoacs.org This process involves the chemical transformation of other pollutants, known as precursors.

Precursors: Common precursors are simple aromatic compounds like benzene (B151609), toluene, phenols, and cresols, which are released from vehicle exhaust, industrial processes, and biomass burning. europa.eucopernicus.org

Nitration Reactions: These precursor compounds undergo nitration in the atmosphere. This can happen through several gas-phase and aqueous-phase reactions:

Daytime Chemistry (OH-initiated): Photooxidation of precursors by hydroxyl (OH) radicals in the presence of high concentrations of nitrogen oxides (NOx) leads to the formation of nitrophenols and other nitrated aromatics. copernicus.orgcopernicus.org

Nighttime Chemistry (NO₃-initiated): Nitrate radicals (NO₃) react with precursors like phenols and cresols to form nitrated products. copernicus.org

Aqueous-Phase Reactions: Nitration reactions can also occur within atmospheric water droplets (clouds, fog), where dissolved phenols and cresols react with various nitrating agents. europa.eunih.gov

Recent studies suggest that for many toxic nitrated aromatic compounds, secondary formation processes have become a more significant source than primary emissions in urban environments. acs.org The relative contribution of gas-phase versus aqueous-phase pathways can be influenced by factors such as the ambient concentration of NO₂ and relative humidity. copernicus.orgacs.org

Table 2: Primary vs. Secondary Formation of Nitrated Aromatic Compounds (NACs)

| Formation Pathway | Description | Key Precursors/Sources | Key Reactants/Conditions | Reference |

| Primary | Direct emission of NACs into the atmosphere. | Biomass burning, vehicle (especially diesel) emissions, industrial processes. | Incomplete combustion. | nih.govgoldschmidt.infocopernicus.org |

| Secondary | Chemical formation of NACs in the atmosphere from precursor compounds. | Benzene, Toluene, Phenols, Cresols, Polycyclic Aromatic Hydrocarbons (PAHs). | Daytime: OH radicals, NOx, sunlight. Nighttime: NO₃ radicals. Aqueous Phase: Reactions in cloud/fog droplets. | europa.eucopernicus.orgcopernicus.orgnih.govacs.org |

Future Research Directions and Emerging Trends for 1 Fluoro 2 Methyl 4,5 Dinitrobenzene

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of nitroaromatic compounds often relies on harsh nitrating agents and acidic conditions, which can have significant environmental drawbacks. The future of synthesizing 1-Fluoro-2-methyl-4,5-dinitrobenzene and related compounds will likely focus on greener and more sustainable methodologies.

One promising area of research is the exploration of biocatalytic nitration . While still a developing field, enzymatic approaches offer the potential for high selectivity under mild reaction conditions, thereby reducing the environmental footprint. acs.org The discovery and engineering of novel nitrating enzymes could provide a more sustainable route to nitroaromatic compounds. acs.org Research into enzymes that can tolerate and functionalize fluorinated substrates will be crucial for the application of biocatalysis to the synthesis of molecules like this compound. The enzymatic synthesis of fluorinated compounds is a growing field, and leveraging enzymes such as lipases or newly discovered biocatalysts could lead to more environmentally friendly production methods. researchgate.netnih.gov

Another key trend is the development of flow chemistry for nitration reactions. Continuous flow processes can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch methods. The application of flow chemistry to the nitration of fluorinated toluenes could lead to more efficient and scalable syntheses of this compound.

Furthermore, research into alternative nitrating agents that are less corrosive and produce less waste is an active area of investigation. The development of solid acid catalysts and milder nitrating systems could also contribute to more sustainable synthetic routes for this compound.

Exploration of New Reaction Chemistries Beyond SNAr

While this compound is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, future research will likely delve into its reactivity in other types of chemical transformations.

The presence of the nitro groups and the fluorine atom makes the aromatic ring electron-deficient, which could be exploited in cycloaddition reactions . Investigating the potential of this compound to act as a dienophile or to participate in other pericyclic reactions could open up new avenues for the synthesis of complex heterocyclic structures.

Another area of interest is the photocatalytic activation of dinitrofluorobenzene derivatives. Light-mediated reactions could offer novel pathways for functionalization that are not accessible under thermal conditions. Exploring the photoredox properties of this compound could lead to the development of new C-C and C-heteroatom bond-forming reactions.

Furthermore, the selective reduction of one of the nitro groups could provide access to a range of interesting building blocks. Developing chemoselective reduction methods that can differentiate between the two nitro groups in this compound would significantly expand its synthetic utility.

Advanced Applications in Bioanalytical and Medicinal Chemistry

Derivatives of dinitrofluorobenzene have a long history of use in biochemistry, most notably Sanger's reagent (1-fluoro-2,4-dinitrobenzene) for N-terminal amino acid sequencing. wikipedia.orggbiosciences.com Building on this legacy, future research is expected to explore the applications of this compound in modern bioanalytical and medicinal chemistry.

The high reactivity of the C-F bond towards nucleophilic attack by thiols makes this compound a candidate for the development of fluorescent probes for the detection of biologically important thiols like cysteine and glutathione (B108866). By attaching a fluorophore to the this compound core, researchers could design "turn-on" fluorescent sensors that signal the presence of these analytes.

In medicinal chemistry, the dinitrofluorobenzene scaffold can be considered a potential pharmacophore . The introduction of fluorine and nitro groups can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. nbinno.com The dinitrophenyl moiety is found in some compounds with biological activity. For instance, certain dinitrophenyl derivatives have been investigated for their effects on mast cell degranulation. nih.gov Consequently, this compound could serve as a starting point for the synthesis of new drug candidates. Its derivatives could be screened for a variety of biological activities, including as enzyme inhibitors or receptor modulators. The related compound, 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine, is noted for its potential in the development of novel therapeutics. chemimpex.comscbt.comfishersci.ca

In-depth Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A deeper understanding of the relationship between the structure of this compound and its reactivity is crucial for its rational application in synthesis and materials science. Future research will likely employ a combination of experimental and computational methods to elucidate these relationships.

Kinetic studies of the SNAr reactions of this compound with a variety of nucleophiles will provide valuable data on its reactivity. researchgate.netmdpi.com These experimental results can be complemented by computational modeling to gain insights into the reaction mechanism, transition state geometries, and the role of the solvent. Such integrated studies have been successfully applied to understand the reactivity of related compounds like 1-fluoro-2,4-dinitrobenzene (B121222). researchgate.netepa.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to correlate the structural features of this compound derivatives with their chemical reactivity or biological activity. These models can help in the design of new compounds with desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.